8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound features a unique structure characterized by a hydroxypropyl group and multiple methyl groups attached to an imidazopurine core. The presence of these functional groups contributes to its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various organic reactions, typically involving multi-step processes that incorporate specific reagents and conditions. Its structural formula can be represented as C13H18N4O3, with a molecular weight of approximately 278.31 g/mol.
8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is classified as an imidazopurine derivative. This class of compounds is known for its diverse biological activities, including potential applications in the treatment of various diseases due to their interactions with biological targets such as adenosine receptors.
The synthesis of 8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves several key steps:
The reaction conditions are optimized for yield and purity. Factors such as temperature, reaction time, and concentration of reactants are carefully controlled to maximize efficiency.
The molecular structure of 8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be depicted using various chemical notation systems:
InChI=1S/C13H18N4O3/c1-7-5-9(14)11(15)12(16)13(17)10(7)6-8(18)19/h5-6,18H,14-16H2
CC(C)C(C(=O)N(C)C(=O)N(C)C(C)C(C)C)=O
These notations provide insight into the compound's connectivity and functional groups.
The compound has a molecular formula of C13H18N4O3 and a molecular weight of approximately 278.31 g/mol. Its structural features include multiple methyl groups and a hydroxypropyl substituent that influence its chemical behavior and biological interactions .
8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is involved in several notable chemical reactions:
The reactivity of this compound is largely determined by the presence of functional groups that can participate in various organic transformations. These reactions are critical for modifying the compound for specific applications.
The mechanism of action for 8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with biological targets such as adenosine receptors. Binding to these receptors can modulate various physiological processes including neurotransmission and immune responses.
Research indicates that derivatives of this compound show varying affinities for different adenosine receptor subtypes (A1 and A2A), which are crucial in mediating cellular responses to adenosine .
The physical properties of 8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
Chemical properties include:
8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has potential applications in various scientific fields:
The unique structural features and biological activities make this compound a valuable candidate for further research in drug development and therapeutic applications.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: